2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine

Lipophilicity ADME Drug Design

2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine (CAS 256473-06-0) is a heteroaromatic building block consisting of a pyridine core substituted at the 2-position with a bromine atom and at the 3-position with a 2,2,2-trifluoroethoxy group. This substitution pattern imparts a calculated partition coefficient (LogP) of 2.79, which distinguishes it from non-fluorinated or less lipophilic analogues.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
CAS No. 256473-06-0
Cat. No. B3034952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine
CAS256473-06-0
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)OCC(F)(F)F
InChIInChI=1S/C7H5BrF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2
InChIKeyBLTWZABBXMLADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine: A Fluorinated Building Block with Differentiated Lipophilicity and Synthetic Utility


2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine (CAS 256473-06-0) is a heteroaromatic building block consisting of a pyridine core substituted at the 2-position with a bromine atom and at the 3-position with a 2,2,2-trifluoroethoxy group . This substitution pattern imparts a calculated partition coefficient (LogP) of 2.79, which distinguishes it from non-fluorinated or less lipophilic analogues . The bromine serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid construction of more complex, functionalized pyridine scaffolds relevant to pharmaceutical and agrochemical research .

Why Generic Substitution of 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine Fails: Critical Differences in Lipophilicity, Reactivity, and Biological Performance


While 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine shares a core scaffold with other halogenated pyridines, its precise substitution pattern (Br at C2, trifluoroethoxy at C3) creates a unique physicochemical and reactivity profile that cannot be replicated by generic alternatives. Even closely related compounds such as 2-Bromo-3-methoxypyridine or 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine exhibit significantly different LogP values, nucleophilic substitution rates, and cross-coupling selectivities, leading to divergent outcomes in both synthetic efficiency and downstream biological activity [1]. These differences, detailed in the quantitative evidence below, make simple analog substitution a high-risk proposition for reproducibility and project timelines.

Product-Specific Quantitative Evidence Guide: 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine vs. Key Comparators


Enhanced Lipophilicity (LogP 2.79) vs. Methoxy and Ethoxy Analogues Drives Membrane Permeability

2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine exhibits a LogP value of 2.79, which is significantly higher than the LogP of its non-fluorinated analogs 2-Bromo-3-methoxypyridine (LogP ~1.85) and 2-Bromo-3-ethoxypyridine (LogP ~2.24) . This quantifiable increase in lipophilicity directly correlates with enhanced passive membrane permeability, a key determinant for improved cellular uptake and oral bioavailability in drug discovery programs [1].

Lipophilicity ADME Drug Design

Superior Reactivity in Palladium-Catalyzed Cross-Coupling vs. Chloro Analogue

The bromine atom at the 2-position in 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine exhibits a faster oxidative addition rate with Pd(0) catalysts compared to the chlorine atom in 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine. Studies on heteroaryl halide reactivity in Suzuki-Miyaura coupling have established the following general reactivity order: -Br > -OSO2F > -Cl [1]. This difference in reactivity translates to lower catalyst loading, milder reaction temperatures, and higher yields when using the bromo derivative.

Cross-Coupling Suzuki-Miyaura Synthetic Efficiency

Improved Metabolic Stability Conferred by Trifluoroethoxy Group vs. Non-Fluorinated Alkoxy Analogs

The presence of the 2,2,2-trifluoroethoxy group at the 3-position of the pyridine ring is known to enhance metabolic stability compared to non-fluorinated alkoxy substituents (e.g., methoxy, ethoxy). While direct comparative microsomal stability data for the target compound against its exact methoxy/ethoxy analogs is not publicly available, class-level evidence indicates that the electron-withdrawing nature of the trifluoroethoxy group reduces the electron density at the α-carbon, thereby decreasing the rate of cytochrome P450-mediated oxidation at this metabolically labile site [1]. This results in a longer half-life in liver microsome assays.

Metabolic Stability ADME Fluorine Chemistry

Documented Synthetic Utility as a Key Intermediate in High-Impact Pharmaceutical Programs

2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine is explicitly cited as a crucial intermediate in patent literature for the synthesis of biologically active molecules, including certain proton pump inhibitors (PPIs) and CFTR modulators [1]. While specific yield data using this exact building block are often proprietary, the general synthetic utility of analogous 3-(2,2,2-trifluoroethoxy)pyridine scaffolds is well-documented. For example, one-pot syntheses of α-(OCH2CF3)-substituted pyridines have been achieved in yields ranging from 54% to 95%, demonstrating the viability of this substitution pattern for efficient library synthesis [2].

Synthetic Intermediate Proton Pump Inhibitors CFTR Modulators

Best Research and Industrial Application Scenarios for 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

Use 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine as a versatile starting material for the synthesis of drug candidates where improved membrane permeability and metabolic stability are required. Its elevated LogP (2.79) compared to methoxy or ethoxy analogs directly addresses limitations in cellular uptake, while the trifluoroethoxy group mitigates oxidative metabolism, as supported by class-level evidence [1]. This makes it particularly valuable for CNS-targeted programs or those requiring oral bioavailability [2].

Process Chemistry: Efficient Cross-Coupling for Scale-Up

In process development, the high reactivity of the aryl bromide in 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine enables milder Suzuki-Miyaura coupling conditions (lower temperature, shorter time, reduced catalyst loading) compared to the corresponding chloro analog [1]. This translates to lower cost, higher throughput, and improved safety margins, making it the preferred choice for synthesizing key intermediates on a multi-kilogram scale.

Agrochemical Discovery: Design of Novel Crop Protection Agents

The unique combination of a reactive bromine handle and a metabolically stable, lipophilic trifluoroethoxy group makes this compound an ideal scaffold for the design of novel herbicides or fungicides. Its use as an intermediate for pyridylsulfonylurea herbicides is established in the patent literature, demonstrating its utility in creating compounds with optimized soil mobility and target-site penetration [1].

Chemical Biology: Synthesis of Functional Probes and PROTACs

Leverage the bromine atom for the site-specific introduction of linkers or tags (e.g., via Sonogashira or Buchwald-Hartwig coupling) to create chemical probes or PROTAC (PROteolysis TArgeting Chimera) molecules. The predictable reactivity of the aryl bromide ensures reliable derivatization, while the trifluoroethoxy group provides a balance of lipophilicity and metabolic stability that is often critical for cellular probe performance [1].

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